2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-3-8(11(13,14)15)5-10(9)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVLNXDMWDLXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Chlorination: The amine is chlorinated to introduce the chloro group.
Cyclopropylmethylation: The chlorinated amine is then reacted with cyclopropylmethyl bromide to introduce the cyclopropylmethyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline as an anticancer agent. It has been investigated for its inhibitory effects on specific kinases involved in cancer progression, such as Bcr-Abl and BTK.
- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines (K562, CEM, Ramos, and MV4-11), with IC50 values ranging from 1.24 to 7.62 μM. The structure-activity relationship (SAR) indicated that modifications at the meta- or para-positions of the aniline fragment were critical for enhancing inhibitory potency against these kinases .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its role as an inhibitor of various enzymes involved in disease pathways.
- Data Table: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline | Bcr-Abl | 0.70 |
| 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline | BTK | 0.58 |
| 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline | FLT3-ITD | 0.41 |
These findings suggest that the compound could serve as a potential lead in the development of targeted therapies for hematological malignancies.
Optimization of Pharmacokinetic Properties
Research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy.
- Case Study : Modifications involving trifluorination and substitution at various positions led to improved metabolic stability and reduced clearance rates in mouse models. For instance, introducing fluorine atoms into the piperidine moiety resulted in better degradation profiles and biochemical inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is crucial for its application in drug development.
- Key Insights :
- The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved binding affinity for target proteins.
- Substituents at the aniline ring significantly influence both the potency and selectivity towards specific kinases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Trifluoromethyl Anilines
2-Fluoro-5-(trifluoromethyl)aniline (C$7$H$5$F$_4$N, MW 179.11)
- Substituents : Fluorine at 2-position, -CF$_3$ at 5-position.
- Key Differences : Lacks the cyclopropylmethyl group and chlorine.
- Applications : Intermediate in fluorinated agrochemicals and dyes .
5-Chloro-2-nitro-4-(trifluoromethyl)aniline (C$7$H$4$ClF$3$N$2$O$_2$, MW 240.57)
Cycloalkyl-Substituted Anilines
N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine (Profluralin)
Phenoxy-Substituted Trifluoromethyl Anilines
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (C${14}$H${12}$F$3$NO$2$, MW 283.24)
- Substituents: Methoxyphenoxy group at 2-position, -CF$_3$ at 5-position.
- Key Differences: Bulky phenoxy group improves lipid solubility (logP ~3.5) but reduces bioavailability.
- Applications : Research chemical in drug discovery .
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (C${15}$H${14}$F$3$NO$2$, MW 297.28)
Diamino-Trifluoromethyl Analogs
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine (C$7$H$6$ClF$3$N$2$, MW 214.58)
Comparative Data Table
| Compound Name | Molecular Formula | MW | Substituents (Positions) | Key Applications |
|---|---|---|---|---|
| Target Compound | C${11}$H${10}$ClF$_3$N | 265.65 | Cl (2), -CF$_3$ (5), cyclopropylmethyl (N) | Agrochemical intermediates |
| 2-Fluoro-5-(trifluoromethyl)aniline | C$7$H$5$F$_4$N | 179.11 | F (2), -CF$_3$ (5) | Fluorinated dyes, pesticides |
| 5-Chloro-2-nitro-4-(trifluoromethyl)aniline | C$7$H$4$ClF$3$N$2$O$_2$ | 240.57 | Cl (5), NO$2$ (2), -CF$3$ (4) | Heterocyclic synthesis |
| Profluralin | C${14}$H${15}$F$3$N$2$O$_4$ | 332.28 | NO$2$ (2,6), -CF$3$ (4), cyclopropylmethyl (N) | Herbicide |
| 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline | C${14}$H${12}$F$3$NO$2$ | 283.24 | OMe-Ph-O (2), -CF$_3$ (5) | Drug discovery |
Key Research Findings
- Electronic Effects : The -CF$_3$ group in the target compound enhances electron-withdrawing properties, stabilizing intermediates in Suzuki-Miyaura couplings .
- Biological Activity : Cyclopropylmethyl groups in analogs like profluralin improve soil persistence due to reduced metabolic degradation .
- Solubility Trends: Phenoxy-substituted derivatives exhibit higher logP values (>3) compared to halogen-only analogs (logP ~2.5), impacting their pharmacokinetic profiles .
Biological Activity
2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the trifluoromethyl and chlorinated aniline moieties, suggest that it may interact with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is , with a molecular weight of approximately 233.64 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
The mechanism of action for 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets within cells. The trifluoromethyl group allows for better penetration through lipid membranes, while the chlorine atom may participate in interactions with protein targets through halogen bonding. This compound has been studied for its potential to inhibit various enzymes and receptors involved in critical biochemical pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have shown effectiveness in inhibiting cell proliferation in leukemia and solid tumor models. Research indicates that the inhibition of specific kinases, such as Bcr-Abl and FLT3, is a common mechanism through which these compounds exert their anticancer effects .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline | K562 (Leukemia) | TBD |
| Analog Compound V | K562 | 1.24 |
| Analog Compound V | Ramos | 7.62 |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined in relevant studies.
Antimicrobial Activity
The antimicrobial properties of similar aniline derivatives have been explored extensively. Studies suggest that these compounds can inhibit bacterial growth by targeting bacterial enzymes or disrupting membrane integrity . The presence of the cyclopropylmethyl group may enhance the binding affinity to bacterial targets.
Case Studies
A notable case study involved the evaluation of a series of trifluoromethyl-substituted anilines against various cancer cell lines. The study demonstrated that modifications at the aniline nitrogen significantly affected the potency against Bcr-Abl positive leukemia cells, highlighting the importance of structural optimization in drug design .
Another study focused on the antimicrobial efficacy of related compounds, revealing that modifications in substituents led to varied activity profiles against Gram-positive and Gram-negative bacteria. This underscores the potential versatility of 2-chloro-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
